molecular formula C10H14BrNO3S B7594884 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid

3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7594884
M. Wt: 308.19 g/mol
InChI Key: CDZAINHWCRJWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, also known as BMT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-2 is a small molecule that belongs to the class of beta-adrenergic agonists and has been shown to have potent anabolic effects on skeletal muscle tissue.

Mechanism of Action

3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid acts as a beta-adrenergic agonist and stimulates the beta-2 adrenergic receptors in skeletal muscle tissue. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to an increase in protein synthesis and a decrease in protein degradation. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal models, as well as improve glucose uptake and insulin sensitivity in skeletal muscle tissue. This compound has also been shown to increase the expression of several genes involved in muscle growth and repair, including MyoD, myogenin, and IGF-1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its potent anabolic effects on skeletal muscle tissue. This makes it a valuable tool for studying muscle growth and repair. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of muscle wasting diseases such as cachexia and sarcopenia. Another area of interest is the potential use of this compound in the treatment of obesity and diabetes. Further research is also needed to fully understand the safety and efficacy of this compound in humans, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2-methyl-2-hydroxypropanoic acid with a tert-butyl group. The protected compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-bromothiophen-2-ylmethanol to form the desired product, this compound.

Scientific Research Applications

3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have potent anabolic effects on skeletal muscle tissue, making it a potential candidate for the treatment of muscle wasting diseases such as cachexia and sarcopenia. This compound has also been shown to have potential applications in the treatment of obesity and diabetes, as it has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle tissue.

properties

IUPAC Name

3-[(4-bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-10(15,9(13)14)6-12(2)4-8-3-7(11)5-16-8/h3,5,15H,4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZAINHWCRJWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC1=CC(=CS1)Br)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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